REACTION_CXSMILES
|
[F:1][C:2]([F:17])([F:16])[C:3]1[CH:4]=[C:5]([C:13](O)=[O:14])[C:6]2[C:11]([CH:12]=1)=[CH:10][CH:9]=[CH:8][CH:7]=2.C(Cl)[Cl:19].C(Cl)(=O)C(Cl)=O>CN(C=O)C>[F:1][C:2]([F:17])([F:16])[C:3]1[CH:4]=[C:5]([C:13]([Cl:19])=[O:14])[C:6]2[C:11]([CH:12]=1)=[CH:10][CH:9]=[CH:8][CH:7]=2
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C2=CC=CC=C2C1)C(=O)O)(F)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.065 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the DCM was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The solid residue was re-dissolved in dry DCM
|
Type
|
CUSTOM
|
Details
|
used without further purification
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
FC(C=1C=C(C2=CC=CC=C2C1)C(=O)Cl)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |